(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-methyl-2-benzoxazolinone involves several steps, including condensation reactions and cyclization processes. For instance, the synthesis of acetic acid hydrazide containing 5-methyl-2-benzoxazolinone can be achieved through the condensation of 2-(5-methyl-2-benzoxazolinone-3-yl)acetate with hydrazine hydrate, leading to further chemical modifications and the formation of various derivatives with potential biological activities (Salgın-Gökşen et al., 2007).

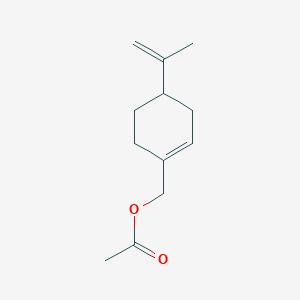

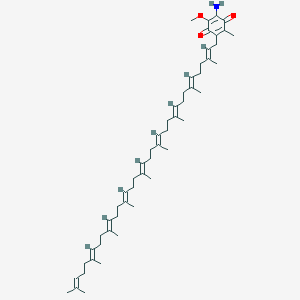

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been determined by X-ray diffraction and quantum chemical calculations. These studies reveal the compound's conformation and the effects of intermolecular interactions on its structure. Notably, the presence of a moderately strong O-H...O hydrogen bond contributes to the formation of molecular chains and impacts the charge distribution within the molecule (Wang et al., 2016).

Wissenschaftliche Forschungsanwendungen

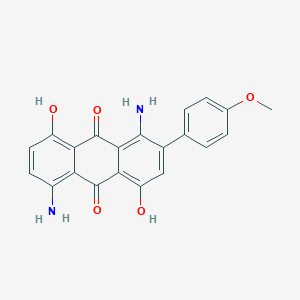

Antibacterial Activity

One notable study focused on the synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues, which are structurally similar to the mentioned compound. These compounds demonstrated good activity against several bacterial strains, including K.pneumonea and E. faecalis, with some showing potent activity against S.aureus. This indicates the potential of benzoxazine derivatives as antibacterial agents (Kadian, Maste, & Bhat, 2012).

Molecular Structure and Charge Density Analysis

Another study explored the molecular structure and charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid through X-ray diffraction and quantum chemical calculations. The research provided insights into the dynamics of the molecule, including its conformation and electron density, which are crucial for understanding the compound's interaction with biological targets (Wang et al., 2016).

Antimicrobial and Antioxidant Studies

A study on the synthesis of benzoxazinyl pyrazolone arylidenes revealed potent antimicrobial and antioxidant activities. This work underscores the therapeutic potential of benzoxazole derivatives in treating infections and oxidative stress-related conditions (Sonia et al., 2013).

Heparanase Inhibition

Research into furanylthiazole and benzoxazol-5-yl acetic acid derivatives discovered novel classes of heparanase inhibitors. These compounds exhibit significant anti-angiogenic properties and potential therapeutic applications in cancer treatment by inhibiting heparanase, an enzyme involved in tumor metastasis and angiogenesis (Courtney et al., 2005).

Eigenschaften

IUPAC Name |

2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMSSIVSZNVZFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366708 |

Source

|

| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

CAS RN |

767304-83-6 |

Source

|

| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.